molecular formula C19H38O4 B1234603 2,4-Dihydroxyheptadecyl acetate

2,4-Dihydroxyheptadecyl acetate

Cat. No.: B1234603
M. Wt: 330.5 g/mol
InChI Key: ZBVKFVTUHVIICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxyheptadecyl acetate, a long-chain fatty alcohol ester found in Persea americana (avocado), is a bioactive compound of significant interest in natural product and pharmacological research . Studies on its analogs and related compounds isolated from avocado have demonstrated a range of promising biological activities, suggesting its potential for investigating antifungal, cytotoxic, and insecticidal mechanisms . Specifically, structurally similar fatty alcohols from avocado have shown notable activity against fungal pathogens, as well as cytotoxic effects in experimental models, pointing to its value in exploring new therapeutic avenues . The precise mechanism of action for this class of compounds is an area of active investigation, but it is believed to involve interactions at the cellular membrane level, potentially disrupting microbial or abnormal cell growth . This compound is provided exclusively to support these and other advanced scientific inquiries. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

IUPAC Name

2,4-dihydroxyheptadecyl acetate

InChI

InChI=1S/C19H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h18-19,21-22H,3-16H2,1-2H3

InChI Key

ZBVKFVTUHVIICH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(CC(COC(=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCCC(CC(COC(=O)C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Functional Groups : 2,4-Dihydroxyheptadecyl acetate lacks the complex glycosylation and amide linkages seen in synthetic analogs, making it less polar and more suited for membrane integration.
  • Biological Roles : Unlike synthetic derivatives designed for targeted reactivity (e.g., azide-alkyne click chemistry), the natural compound is evolutionarily optimized for structural roles in bacterial membranes.

Fatty Acid Derivatives in Bacterial Membranes ()

This compound co-occurs with saturated and branched-chain fatty acids in Rathayibacter species:

Compound Type Examples Role in Membranes
Branched-Chain Fatty Acids C15, C17 branched acids Enhance membrane fluidity
Saturated Fatty Acids Lauric (C12), myristic (C14) acids Provide structural rigidity
This compound Potential signaling or adhesion roles

Key Differences :

  • Hydroxylation: The dihydroxy groups in this compound introduce polarity compared to non-hydroxylated fatty acids, possibly aiding in host-pathogen interactions.
  • Acetylation : The terminal acetyl group may reduce hydrogen bonding capacity, enhancing compatibility with hydrophobic membrane regions.

Acetate Esters with Varied Backbones ()

Comparative analysis with simpler acetates highlights structural and functional divergence:

Compound Structure Applications
This compound C17 dihydroxy-acetylated chain Microbial membrane component
2-(4-Hydroxyphenyl)ethyl acetate () Phenolic backbone Cosmetic/pharmaceutical intermediate
Hexyl acetate () C6 alkyl chain Solvent, flavoring agent
Cyclohexyl acetate () Cyclohexyl group Fragrance, polymer precursor

Key Differences :

  • Chain Length : The C17 chain of this compound provides greater hydrophobicity than shorter-chain acetates like hexyl acetate.

Dihydroxy-Substituted Compounds ()

Compounds with dihydroxy motifs exhibit divergent reactivity:

Compound Core Structure Applications
This compound Aliphatic dihydroxy-acetate Membrane biology
Caffeic Acid () 3,4-Dihydroxycinnamic acid Antioxidant, pharmacological research
2,4-Dihydroxybenzoic acid () Aromatic dihydroxy-acid Herbicidal activity

Key Differences :

  • Aromatic vs. Aliphatic : The aliphatic backbone of this compound limits π-π interactions compared to aromatic dihydroxy compounds, favoring membrane integration over enzymatic binding.

Research Implications

Its synthetic analogs () offer templates for probing bacterial adhesion mechanisms, while comparisons with industrial acetates underscore the diversity of acetate ester applications. Further studies could explore its role in microbial virulence and membrane dynamics.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2,4-Dihydroxyheptadecyl acetate?

  • Methodological Answer : The synthesis typically involves esterification or acetylation reactions. For example, analogous compounds like 2,4-dichlorophenoxy acetate are synthesized by dissolving the precursor acid in methanol with sulfuric acid as a catalyst, followed by reflux (4–6 hours), precipitation in ice water, and recrystallization from ethanol . Adjustments for this compound may include using heptadecyl diol precursors and optimizing reaction time/temperature to accommodate longer alkyl chains.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Determines the positions of hydroxyl and acetate groups via chemical shifts (e.g., δ 2.0–2.5 ppm for acetate methyl protons) and coupling patterns .
  • IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and hydroxyl (O–H) vibrations (~3200–3500 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement of the heptadecyl chain and acetate moiety in crystalline form .

Q. What safety measures are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in sealed containers at –20°C to prevent degradation; avoid exposure to strong oxidizers or bases .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and ensure adequate ventilation during cleanup .

Advanced Research Questions

Q. How can mechanistic studies using IR spectroscopy clarify the esterification pathway of this compound?

  • Methodological Answer : Time-resolved IR spectroscopy tracks intermediate formation. For example, in zinc acetate-catalyzed reactions, coordination between the catalyst’s metal center and carbonyl oxygen activates the electrophilic carbon, facilitating nucleophilic attack by the hydroxyl group. Monitoring shifts in carbonyl stretches (e.g., from ~1710 to ~1740 cm⁻¹) confirms ester bond formation .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare solubility in multiple solvents (e.g., methanol, chloroform) using gravimetric analysis and UV-Vis spectroscopy .
  • Thermodynamic Studies : Measure melting points and decomposition temperatures via differential scanning calorimetry (DSC) to assess stability under varying conditions .

Q. What experimental design strategies optimize the yield of this compound in scaled-up syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., Zn(OAc)₂) for efficiency and selectivity .
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) to enhance reaction rates without side reactions .
  • DoE (Design of Experiment) : Use factorial designs to analyze interactions between temperature (60–100°C), molar ratios, and reaction time .

Q. What methodologies assess the biological activity of this compound in lipid membrane studies?

  • Methodological Answer :

  • Lipid Bilayer Models : Incorporate the compound into liposomes and measure membrane fluidity via fluorescence anisotropy using probes like DPH .
  • Metabolic Tracing : Use radiolabeled (e.g., ¹⁴C) acetate moieties to track incorporation into cellular lipid pools via autoradiography .

Q. How does the heptadecyl chain length influence the compound’s physicochemical properties compared to shorter-chain analogs?

  • Methodological Answer :

  • LogP Analysis : Determine octanol-water partition coefficients to compare hydrophobicity; longer chains increase logP values .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to correlate chain length with decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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